

# Fenofibrate's Role in Cardiovascular Health for Diabetic Patients: A Systematic Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fenirofibrate*  
Cat. No.: *B7796147*

[Get Quote](#)

For Immediate Release

A comprehensive analysis of major clinical trials reveals a nuanced picture of fenofibrate's efficacy in reducing cardiovascular events in patients with type 2 diabetes. While not a universal solution, this systematic review of key studies, including the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) and Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trials, indicates that fenofibrate may offer cardiovascular benefits in specific subgroups of diabetic patients, particularly those with atherogenic dyslipidemia. This guide provides a detailed comparison of the evidence, methodologies of pivotal trials, and the underlying mechanisms of action.

## Key Findings from Landmark Clinical Trials

The cardiovascular outcomes associated with fenofibrate use in diabetic patients have been primarily investigated in two large-scale, randomized controlled trials: the FIELD study and the ACCORD Lipid trial. The findings from these studies, while not entirely concordant, provide valuable insights into the patient populations most likely to benefit from fenofibrate therapy.

The FIELD study demonstrated a non-significant 11% relative risk reduction in the primary outcome of coronary heart disease (CHD) events (non-fatal myocardial infarction and CHD death) with fenofibrate treatment compared to placebo.<sup>[1][2][3]</sup> However, it showed a significant 24% reduction in non-fatal myocardial infarction (MI) and a 21% reduction in coronary revascularization.<sup>[1][4]</sup> The overall benefit for total cardiovascular disease (CVD) events, a secondary outcome, was a significant 11% risk reduction. Notably, the benefits of fenofibrate

appeared more pronounced in patients with atherogenic dyslipidemia, characterized by high triglycerides and low high-density lipoprotein (HDL) cholesterol. In this subgroup, a significant 27% relative risk reduction for cardiovascular events was observed.

The ACCORD Lipid trial evaluated the addition of fenofibrate to statin therapy in diabetic patients. The study did not find a significant reduction in the primary composite outcome of major adverse cardiovascular events (MACE), which included non-fatal MI, non-fatal stroke, or cardiovascular death, with combination therapy compared to statin alone. The annual event rate was 2.2% in the fenofibrate group versus 2.4% in the placebo group. However, a pre-specified subgroup analysis of patients with atherogenic dyslipidemia (high triglycerides and low HDL cholesterol) suggested a potential benefit, with a 31% risk reduction in cardiovascular events, although this interaction was not statistically significant.

## Comparative Analysis of Trial Outcomes

To facilitate a clear comparison of the findings from the FIELD and ACCORD Lipid trials, the following tables summarize the key cardiovascular outcomes.

### Table 1: Cardiovascular Outcomes in the FIELD Study

| Outcome                   | Fenofibrate Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
|---------------------------|-------------------|---------------|-----------------------|---------|
| Primary                   |                   |               |                       |         |
| Outcome:                  | 5.2%              | 5.9%          | 0.89 (0.75-1.05)      | 0.16    |
| Coronary Events           |                   |               |                       |         |
| Non-fatal                 |                   |               |                       |         |
| Myocardial Infarction     | -                 | -             | 0.76 (0.62-0.94)      | 0.010   |
| CHD Mortality             | -                 | -             | 1.19 (0.90-1.57)      | 0.22    |
| Secondary                 |                   |               |                       |         |
| Outcome: Total CVD Events | 12.5%             | 13.9%         | 0.89 (0.80-0.99)      | 0.035   |
| Coronary                  |                   |               |                       |         |
| Revascularization         | 5.9%              | 7.4%          | 0.79 (0.68-0.93)      | 0.003   |
| Total Stroke              | 3.2%              | 3.6%          | -                     | 0.36    |
| Total Mortality           | 7.3%              | 6.6%          | -                     | 0.18    |

Data sourced from multiple reports on the FIELD study.

## Table 2: Cardiovascular Outcomes in the ACCORD Lipid Trial

| Outcome                                             | Fenofibrate +<br>Simvastatin<br>Group (Annual<br>Rate) | Placebo +<br>Simvastatin<br>Group (Annual<br>Rate) | Hazard Ratio<br>(95% CI) | p-value |
|-----------------------------------------------------|--------------------------------------------------------|----------------------------------------------------|--------------------------|---------|
| Primary<br>Outcome: MACE                            | 2.2%                                                   | 2.4%                                               | 0.92 (0.79-1.08)         | 0.32    |
| Cardiovascular<br>Death, Non-fatal<br>MI, or Stroke | 5.4%                                                   | 5.6%                                               | -                        | 0.30    |
| Major Coronary<br>Event                             | 2.6%                                                   | 2.8%                                               | -                        | 0.26    |
| All-cause<br>Mortality                              | 1.5%                                                   | 1.6%                                               | -                        | 0.33    |
| Hospitalization<br>for Heart Failure                | -                                                      | -                                                  | 0.82 (0.68-1.00)         | 0.048   |

Data sourced from multiple reports on the ACCORD Lipid trial.

## Detailed Experimental Protocols

A thorough understanding of the methodologies employed in these key trials is crucial for interpreting their findings.

## Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study

- Study Design: A multinational, double-blind, placebo-controlled, randomized trial.
- Participants: 9,795 patients with type 2 diabetes aged 50-75 years. Patients were not taking statin therapy at study entry. The study included patients with and without a prior history of cardiovascular disease.
- Intervention: Patients were randomly assigned to receive either 200 mg of micronized fenofibrate daily or a matching placebo. Other lipid-lowering therapies, predominantly statins,

were commenced at a higher rate in the placebo group during the trial.

- Primary Outcome: The primary endpoint was the composite of coronary heart disease death or non-fatal myocardial infarction.
- Secondary Outcomes: Included total cardiovascular events (a composite of cardiovascular death, MI, stroke, and coronary and carotid revascularization), total mortality, and microvascular outcomes.
- Follow-up: The median follow-up period was 5 years.

## Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid Trial

- Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design embedded within the larger ACCORD trial.
- Participants: 5,518 patients with type 2 diabetes who were at high risk for cardiovascular disease and were already being treated with simvastatin.
- Intervention: Participants were randomly assigned to receive either 160 mg of fenofibrate daily or a placebo, in addition to their ongoing open-label simvastatin therapy.
- Primary Outcome: The primary endpoint was the first occurrence of a major adverse cardiovascular event, defined as a composite of non-fatal myocardial infarction, non-fatal stroke, or death from cardiovascular causes.
- Secondary Outcomes: Included various composites of cardiovascular events, all-cause mortality, and microvascular outcomes.
- Follow-up: The mean follow-up was 4.7 years.

## Visualizing the Research Process and Mechanism of Action

To further elucidate the research process and the biological activity of fenofibrate, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow of a systematic review process.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of fenofibrate.

## Conclusion

In conclusion, the available evidence from major clinical trials suggests that fenofibrate's role in reducing cardiovascular risk in the general diabetic population is limited, particularly when added to statin therapy. However, there is a consistent signal of benefit in a subgroup of patients with atherogenic dyslipidemia, characterized by elevated triglycerides and low HDL cholesterol. For these individuals, fenofibrate may be a valuable therapeutic option to address residual cardiovascular risk. Future research and personalized medicine approaches may further refine the identification of diabetic patients who are most likely to derive a cardiovascular benefit from fenofibrate therapy. The decision to initiate fenofibrate should be based on a comprehensive assessment of an individual patient's lipid profile and overall cardiovascular risk.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fenofibrate's Role in Cardiovascular Health for Diabetic Patients: A Systematic Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7796147#a-systematic-review-of-fenofibrate-s-cardiovascular-outcomes-in-diabetic-patients>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)